2-(benzylsulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide
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Overview
Description
2-(Benzylsulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide is a complex organic compound that features a benzylsulfonyl group, a pyridinyl group, and a thiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide typically involves multiple steps. One common approach is to start with the synthesis of the thiazole ring, followed by the introduction of the pyridinyl group and finally the benzylsulfonyl group. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler derivatives.
Substitution: The pyridinyl and thiazolyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfonyl group can yield sulfone derivatives, while reduction can produce simpler amine derivatives.
Scientific Research Applications
2-(Benzylsulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a biochemical probe for studying enzyme interactions.
Medicine: It is being investigated for its potential as a therapeutic agent in treating various diseases.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(benzylsulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The benzylsulfonyl group can form covalent bonds with nucleophilic sites on proteins, while the pyridinyl and thiazolyl groups can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Pyridin-4-yl)thiazol-2-amine: A related compound with similar structural features but lacking the benzylsulfonyl group.
Benzylsulfonyl derivatives: Compounds with similar sulfonyl groups but different aromatic or heterocyclic substituents.
Uniqueness
2-(Benzylsulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the benzylsulfonyl and pyridinyl-thiazolyl moieties allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-benzylsulfonyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S2/c21-16(12-25(22,23)11-13-4-2-1-3-5-13)20-17-19-15(10-24-17)14-6-8-18-9-7-14/h1-10H,11-12H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYMTFQKBHCMBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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